Cas no 1251220-72-0 (3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid)

3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid
- 1251220-72-0
- EN300-1964709
- AKOS011683013
-
- インチ: 1S/C9H8ClFO3/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)
- InChIKey: BCKMHHLIMDKGPM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1F)C(CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 218.0146000g/mol
- どういたいしつりょう: 218.0146000g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.5Ų
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1964709-0.25g |
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid |
1251220-72-0 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1964709-0.1g |
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid |
1251220-72-0 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1964709-0.5g |
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid |
1251220-72-0 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1964709-1.0g |
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid |
1251220-72-0 | 1g |
$1029.0 | 2023-06-03 | ||
Enamine | EN300-1964709-10.0g |
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid |
1251220-72-0 | 10g |
$4421.0 | 2023-06-03 | ||
Enamine | EN300-1964709-5g |
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid |
1251220-72-0 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1964709-1g |
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid |
1251220-72-0 | 1g |
$842.0 | 2023-09-17 | ||
Enamine | EN300-1964709-10g |
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid |
1251220-72-0 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1964709-0.05g |
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid |
1251220-72-0 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1964709-5.0g |
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid |
1251220-72-0 | 5g |
$2981.0 | 2023-06-03 |
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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7. Book reviews
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acidに関する追加情報
3-(4-Chloro-3-Fluorophenyl)-3-Hydroxypropanoic Acid: A Comprehensive Overview
The compound with CAS No. 1251220-72-0, known as 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a hydroxyl group, a carboxylic acid group, and a substituted phenyl ring. The presence of chlorine and fluorine substituents on the phenyl ring introduces interesting electronic and steric effects, making this compound a valuable building block for various applications.
3-(4-Chloro-3-fluorophenyl)-3-hydroxypropanoic acid exhibits remarkable chemical stability due to the electron-withdrawing effects of the chlorine and fluorine atoms. These substituents not only influence the molecule's reactivity but also play a crucial role in its solubility and bioavailability. Recent studies have highlighted its potential as a precursor for synthesizing advanced materials, such as polymer-based composites and drug delivery systems. The ability to fine-tune its properties through chemical modifications has further expanded its utility in diverse industries.
The synthesis of 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. Advanced techniques such as Suzuki coupling and Friedel-Crafts alkylation have been employed to achieve high yields and purity. Researchers have also explored green chemistry approaches to minimize environmental impact, aligning with global sustainability goals.
In the pharmaceutical sector, 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid has shown promise as a lead compound for developing novel drugs targeting various diseases. Its hydroxyl and carboxylic acid groups provide opportunities for functionalization, enabling the creation of bioactive molecules with enhanced therapeutic potential. For instance, derivatives of this compound have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid. Molecular docking studies have revealed its ability to bind to key protein targets, suggesting its potential role in drug design. Furthermore, spectroscopic analyses have elucidated its electronic structure, paving the way for applications in optoelectronic devices.
The versatility of 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid extends to its use in materials science. Its ability to form stable polymers and gels has made it an attractive candidate for developing advanced materials with tailored mechanical and thermal properties. Researchers are actively exploring its application in creating biodegradable polymers for use in packaging and biomedical devices.
In conclusion, 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid (CAS No. 1251220-72-0) is a multifaceted compound with immense potential across various scientific domains. Its unique chemical structure, combined with recent research breakthroughs, positions it as a key player in the development of innovative solutions in medicine, materials science, and beyond.
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